molecular formula C31H37N3O2S2 B12018717 (5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 378757-85-8

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12018717
CAS No.: 378757-85-8
M. Wt: 547.8 g/mol
InChI Key: BWTWDAIKKYFIGN-RRAHZORUSA-N
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Description

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Properties

CAS No.

378757-85-8

Molecular Formula

C31H37N3O2S2

Molecular Weight

547.8 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H37N3O2S2/c1-4-7-12-23(6-3)21-33-30(35)28(38-31(33)37)20-25-22-34(26-13-10-9-11-14-26)32-29(25)24-15-17-27(18-16-24)36-19-8-5-2/h9-11,13-18,20,22-23H,4-8,12,19,21H2,1-3H3/b28-20-

InChI Key

BWTWDAIKKYFIGN-RRAHZORUSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCCCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCCCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 4-butoxyphenylhydrazine, phenylhydrazine, and various thiazolidinone derivatives. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of functional groups and potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

The compound (5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure and Properties

The molecular formula of the compound is C25H23N3O4S2C_{25}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 493.6 g/mol. The structure includes a pyrazole ring, a thiazolidinone ring, and a butoxyphenyl group, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC25H23N3O4S2C_{25}H_{23}N_{3}O_{4}S_{2}
Molecular Weight493.6 g/mol
IUPAC Name(5Z)-5-{[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in inflammatory and microbial pathways. It is hypothesized that the compound may inhibit cyclooxygenase enzymes, leading to a decrease in inflammatory mediators. Additionally, it may disrupt microbial cell membranes, resulting in antimicrobial effects.

Potential Biological Activities

  • Anti-inflammatory : The compound has shown potential in reducing inflammation by inhibiting key enzymes in the inflammatory pathway.
  • Antimicrobial : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting microbial membranes.
  • Anticancer : The thiazolidinone derivatives have been associated with anticancer activities, particularly against various cancer cell lines.

Case Studies and Research Findings

Recent studies have evaluated the biological activities of similar pyrazole-containing compounds, providing insights into the potential applications of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

Study 1: Anticancer Activity

A study focused on pyrazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against glioblastoma cell lines while showing reduced toxicity towards non-cancerous cells. For instance, compound 4j , a related pyrazole derivative, inhibited the growth of glioma cells with an EC50 value of 20 μM, indicating strong anticancer potential .

Study 2: Kinase Inhibition

Another research highlighted the kinase inhibitory activity of related pyrazole compounds against AKT signaling pathways, which are crucial in many cancers. These findings suggest that (5Z)-5-{[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one may also share similar kinase inhibitory properties .

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